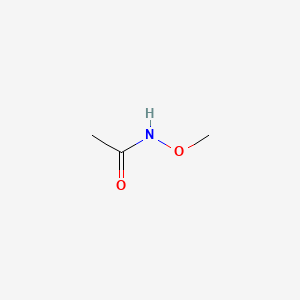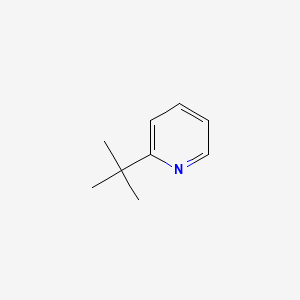
2-(2-Azidoetil)-1h-isoindol-1,3(2h)-diona
Descripción general
Descripción
Synthesis Analysis
The synthesis of isoindole-1,3(2H)-dione derivatives often involves strategic functionalization to introduce various substituents, including azido groups, which can significantly influence their biological activity and chemical properties. Methods have been developed starting from precursors like 3-sulfolene, with subsequent steps including epoxidation and the opening of the epoxide with nucleophiles to introduce the azidoethyl group (Tan et al., 2016).
Molecular Structure Analysis
The molecular structure of isoindole-1,3(2H)-dione derivatives is critically influenced by the substituents attached to the core structure. Structural analysis through techniques such as X-ray diffraction and NMR spectroscopy has revealed that the incorporation of different functional groups can lead to significant variations in the molecular conformation, potentially affecting the compound's biological activities and chemical reactivity (Tariq et al., 2010).
Chemical Reactions and Properties
Isoindole-1,3(2H)-dione derivatives undergo a variety of chemical reactions, influenced by the nature and position of substituents on the ring. The azido group, in particular, can participate in click chemistry reactions, offering a versatile handle for further modifications. These reactions are pivotal for the synthesis of a wide range of compounds with potential biological activities (Worlikar & Larock, 2008).
Physical Properties Analysis
The physical properties of isoindole-1,3(2H)-dione derivatives, such as solubility, melting point, and crystal structure, are significantly affected by the substituents. Studies involving X-ray diffraction and spectroscopic methods have provided insights into the crystal packing, molecular geometry, and intermolecular interactions, which are crucial for understanding the compound's behavior in different environments (Arjunan et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic characteristics of isoindole-1,3(2H)-dione derivatives, are profoundly influenced by their structural features. The presence of an azidoethyl group can introduce unique electronic properties, affecting the compound's reactivity towards nucleophiles and electrophiles, and its overall chemical stability. Detailed investigations into these aspects are essential for harnessing the compound's potential in synthesis and application in various fields (Nikpour et al., 2006).
Aplicaciones Científicas De Investigación
- Agentes Anticancerígenos: Los investigadores exploran los derivados de azidoetilisoindol por su potencial como agentes anticancerígenos. Las modificaciones en el grupo azidoetil pueden mejorar la selectividad y la eficacia contra tipos específicos de cáncer .
- Actividad Antibacteriana: Algunos derivados de este compuesto han demostrado propiedades antibacterianas. La evaluación de su eficacia contra cepas bacterianas es un área de estudio en curso .
- Semiconductores Orgánicos: Los derivados de azidoetilisoindol pueden servir como bloques de construcción para semiconductores orgánicos. Su naturaleza rica en electrones y sus sistemas π-conjugados los hacen adecuados para aplicaciones en transistores de efecto de campo orgánico (OFET) y células solares .
- Materiales Fotoluminiscentes: Los investigadores investigan materiales basados en azidoetilisoindol por sus propiedades fotoluminiscentes. Estos materiales podrían encontrar uso en dispositivos optoelectrónicos y pantallas .
- Complejos de Metales de Transición: Los ligandos de azidoetilisoindol pueden coordinarse con metales de transición, dando lugar a nuevos sistemas catalíticos. Estos complejos pueden participar en varias transformaciones, como la activación C–H y las reacciones de acoplamiento cruzado .
- Reacción de Reducción de Oxígeno (ORR): Los derivados de azidoetilisoindol unidos covalentemente se han explorado como catalizadores para la ORR, que es crucial para las pilas de combustible y la conversión de energía .
- Procesos Fotoinducidos: Los investigadores investigan las propiedades del estado excitado de los derivados de azidoetilisoindol. Su comportamiento fotofísico, como la fluorescencia y la generación de oxígeno singlete, es relevante para la imagenología y la terapia fotodinámica .
- Funcionalización de Nanopartículas: El azidoetilisoindol se puede utilizar para funcionalizar nanopartículas, mejorando su estabilidad y reactividad. Estas nanopartículas modificadas encuentran aplicaciones en la administración de fármacos y la imagenología .
- Huéspedes Supramoleculares: Los derivados de azidoetilisoindol pueden actuar como bloques de construcción para huéspedes supramoleculares. Su capacidad para formar enlaces de hidrógeno e interacciones de apilamiento π–π contribuye al ensamblaje de estructuras complejas .
Química Medicinal y Desarrollo de Fármacos
Ciencia de Materiales y Electrónica Orgánica
Catálisis y Química Sintética
Fotofísica y Fotoquímica
Materiales Funcionales y Nanotecnología
Química de Coordinación y Ensamblajes Supramoleculares
Safety and Hazards
Direcciones Futuras
The future directions for the research on 2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione could involve its potential use in various applications. For instance, it could be used in the synthesis of new functional polymers . Additionally, it could be used in the development of new anti-TB drugs with a novel mode of action .
Propiedades
IUPAC Name |
2-(2-azidoethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c11-13-12-5-6-14-9(15)7-3-1-2-4-8(7)10(14)16/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYPSHDXYZFTHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952620 | |
| Record name | 2-(2-Azidoethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30250-66-9 | |
| Record name | Phthalimide, N-(2-azidoethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030250669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Azidoethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















